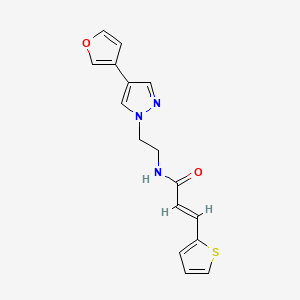

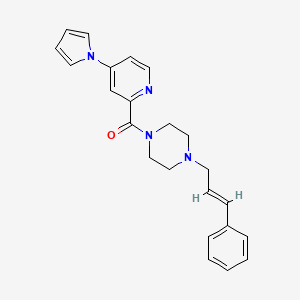

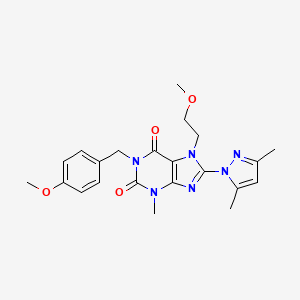

2-chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound could involve several steps. The 2,2,6,6-tetramethylpiperidine component can be synthesized from ammonia and phorone . The 2-chloro-5-nitroaniline component can be synthesized from 2,4-dichloronitrobenzene and toluene in an autoclave . The final compound could then be synthesized by combining these components, although the exact method would depend on the specific reaction conditions and catalysts used .Molecular Structure Analysis

The molecular structure of this compound is complex, with a nitro group, a chloro group, and a tetramethylpiperidinyl group attached to a benzene ring . The exact structure would depend on the specific synthesis method used.Chemical Reactions Analysis

This compound could undergo various chemical reactions, depending on the conditions. For example, it could react with allylic chlorides to form allylated tertiary amines . It could also react with heterocyclic thiols in the presence of iodine to form sulfenamide compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the 2,2,6,6-tetramethylpiperidine component has a melting point of -59°C, a boiling point of 152°C, and a density of 0.837 g/mL at 25°C .Applications De Recherche Scientifique

- Intermediate : 2-Chloro-5-nitrobenzoic acid serves as an intermediate in organic synthesis. Researchers use it to construct more complex molecules by incorporating it into reaction pathways .

- Amination Reactions : It undergoes microwave-assisted, regioselective amination reactions with both aliphatic and aromatic amines. These reactions yield N-substituted 5-nitroanthranilic acid derivatives, which have potential applications in drug discovery and materials science .

- Dyes : Chemists utilize this compound for synthesizing dyes and pigments. Its chemical structure allows for diverse color variations, making it valuable in the textile and printing industries .

- In research laboratories, 2-chloro-5-nitrobenzoic acid serves as a reagent in organic synthesis experiments. Its versatility and stability make it a useful tool for exploring novel reactions and developing new methodologies .

- As a ligand, this compound forms a red luminescent one-dimensional coordination polymer with europium (Eu(III)). Such coordination complexes have applications in materials science, including luminescent materials and sensors .

- The related compound 2-chloro-4-methyl-5-nitropyridine is also used in chemical synthesis studies . Although not identical, it shares some similarities with 2-chloro-5-nitrobenzoic acid.

Organic Synthesis

Dye and Pigment Synthesis

Scientific Research Reagent

Coordination Chemistry

Chemical Synthesis Studies

Safety and Hazards

This compound could potentially be hazardous. For example, 2,2,6,6-tetramethylpiperidine is classified as dangerous, with hazard statements including “H226 - Flammable liquid and vapor”, “H290 - May be corrosive to metals”, “H302 - Harmful if swallowed”, and "H314 - Causes severe skin burns and eye damage" .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 2-chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a type of nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

2-chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide acts as a selective antagonist of PPARγ . It binds to PPARγ at Cys285, a conserved site among the three types of PPAR . This binding inhibits the activation of PPARγ, thereby affecting its downstream effects .

Biochemical Pathways

The action of 2-chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide on PPARγ affects several biochemical pathways. For instance, it inhibits the differentiation of fat cells, a process regulated by PPARγ . It also suppresses the growth of human breast cancer cell lines (MCF7, MDA-MB-468, MDA-MB-231), indicating a PPARγ agonist property or a PPARγ-independent growth inhibitory mechanism .

Pharmacokinetics

It is soluble in dmso at 26mg/ml , which may influence its absorption and distribution in the body

Result of Action

The molecular and cellular effects of 2-chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide’s action include the inhibition of fat cell differentiation and the suppression of growth in certain cancer cell lines . These effects are likely due to its antagonistic action on PPARγ .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide. For instance, its stability is maintained for up to 2 years from the date of purchase and its solutions in DMSO or ethanol can be stored at -20°C for up to 3 months . .

Propriétés

IUPAC Name |

2-chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O4S/c1-14(2)8-10(9-15(3,4)18-14)17-24(22,23)13-7-11(19(20)21)5-6-12(13)16/h5-7,10,17-18H,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIVXYLJQJKSPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2543014.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2543018.png)

![2-(Sec-butoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2543019.png)

![9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2543020.png)

![{4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid](/img/structure/B2543021.png)

![3-Fluoro-4-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2543027.png)